ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)
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Overview
Description
ETHANONE, 1-(3-HYDROXYBICYCLO[221]HEPT-1-YL)-, EXO- (9CI) is a chemical compound with the molecular formula C9H14O2 This compound is characterized by a bicyclic structure, which includes a hydroxyl group and an ethanone group
Preparation Methods
The synthesis of ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the bicyclic structure. This is often achieved through cycloaddition reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained. Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reactions are typically carried out in solvents such as ethanol or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ETHANONE, 1-BICYCLO[2.2.1]HEPT-2-YL-, (1S-EXO)- (9CI) share a similar bicyclic structure but differ in functional groups and stereochemistry.
Uniqueness: The presence of the hydroxyl group and the specific configuration of the bicyclic structure make ETHANONE, 1-(3-HYDROXYBICYCLO[22
Properties
IUPAC Name |
1-(3-hydroxy-1-bicyclo[2.2.1]heptanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(10)9-3-2-7(4-9)8(11)5-9/h7-8,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVDTKFPGMBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1)C(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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